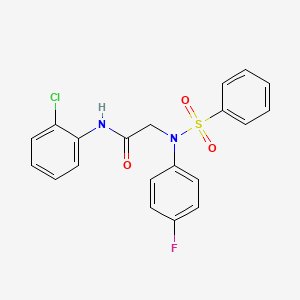![molecular formula C16H33N3O2 B4957204 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4957204.png)
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol, also known as PEP-692, is a chemical compound that has been studied for its potential use in the treatment of various neurological disorders. This compound has shown promising results in preclinical studies and has the potential to be developed into a new therapeutic agent for the treatment of these disorders.
Mechanism of Action
The exact mechanism of action of 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has been shown to have various biochemical and physiological effects in preclinical studies. These effects include neuroprotection, improved cognitive function, and increased dopamine and serotonin levels in the brain. 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in preclinical studies. However, there are also some limitations to using 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol in lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol. These include further studies on its mechanism of action, its safety and efficacy in humans, and its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, more research is needed to determine the optimal dosage and administration of 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol for therapeutic use.
Synthesis Methods
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the reaction of 1-(4-piperidinyl)-4-propylpiperazine with 2-(2-chloroethoxy)ethanol in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has been studied extensively for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and depression. In preclinical studies, 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has been shown to have neuroprotective effects and to improve cognitive function.
properties
IUPAC Name |
2-[2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O2/c1-2-5-17-6-3-16(4-7-17)19-10-8-18(9-11-19)12-14-21-15-13-20/h16,20H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDERUXDBCRPZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(1-Propylpiperidin-4-yl)piperazin-1-yl]ethoxy]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(cyclohexylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4957121.png)
![5-(3-cyclohexylpropanoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4957125.png)

![2,2-dimethyl-5-(3-phenyl-1H-pyrazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4957134.png)
![N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4957140.png)
![4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4957160.png)

![3-chloro-N-[(dimethylamino)carbonothioyl]benzamide](/img/structure/B4957184.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide](/img/structure/B4957189.png)
![N~1~,N~1~-diethyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957193.png)


![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4957205.png)
![1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B4957208.png)